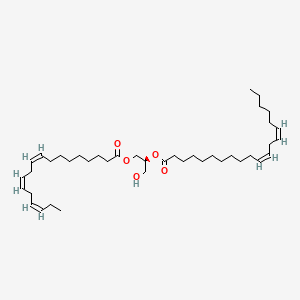
DG(18:3(9Z,12Z,15Z)/20:2(11Z,14Z)/0:0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2], also known as 1-alpha-linolenoyl-2-eicosadienoyl-sn-glycerol or DAG(18:3/20:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
1-alpha-linolenoyl-2-[(11Z,14Z)-icosadienoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups positions 1 and 2 are specified as alpha-linolenoyl and (11Z,14Z)-icosadienoyl respectively. It has a role as a human blood serum metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 38:5. It derives from an alpha-linolenic acid and an (11Z,14Z)-icosadienoic acid.
Applications De Recherche Scientifique
1. Nondestructive Assay Techniques in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) is a nondestructive assay technique for determining the composition of nuclear materials. It compares fission product gamma-ray peak intensities to analyze high-radioactivity nuclear material. This technique involves optimizing a moderator system for a 252Cf neutron source, enhancing practical safeguards in nuclear material analysis (Rodriguez et al., 2019).
2. Modeling Diesel Electric Generator Emissions
Artificial neural networks (ANN) have been used to predict CO2 emissions from diesel electric generators (DGs). This model helps in forecasting CO/CO2 ratios, flue gas temperature, and gross efficiency of DGs, contributing to the reduction of air pollution and greenhouse gas emissions (Ganesan et al., 2015).
3. Distributed Generation Technologies in Power Systems
Distributed generation (DG) represents a shift in electric power generation, using generators located at load sites rather than centralized units. This approach changes how electric power systems operate, improving efficiency and reducing transmission losses (El-Khattam & Salama, 2004).
4. Molecular Dynamics of Lipid Membranes
Molecular dynamics simulations study lipid membranes, such as those composed of glycolipids and phospholipids. These studies explore the properties of lipid bilayers and their interactions, providing insights into cellular membrane dynamics (Kapla et al., 2012).
5. Optimization in Smart Distribution Grids
Optimal placement and sizing of DG in smart distribution grids are crucial for economic and operational efficiency. Algorithms like the Bat Algorithm (BA) are employed to maximize benefits while considering system constraints, enhancing the performance of the power distribution system (Buaklee & Hongesombut, 2014).
6. Membrane Lipid Structure Analysis
Carbon-13 and proton magic-angle sample-spinning nuclear magnetic resonance studies of glycolipid-water systems provide insights into lipid headgroup, backbone, and acyl chain dynamics. This research is significant for understanding the structural and dynamic properties of biological membranes (Adebodun et al., 1992).
Propriétés
Nom du produit |
DG(18:3(9Z,12Z,15Z)/20:2(11Z,14Z)/0:0) |
|---|---|
Formule moléculaire |
C41H70O5 |
Poids moléculaire |
643 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21,39,42H,3-5,7,9-10,15-16,20,22-38H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,21-18-/t39-/m0/s1 |
Clé InChI |
GRGDLDNREYVILP-CNWVQWJYSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



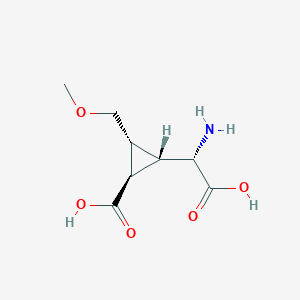
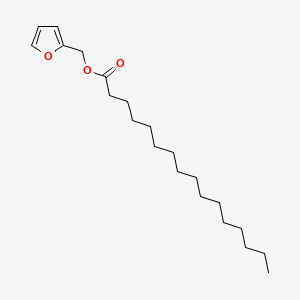
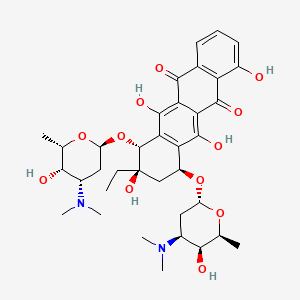
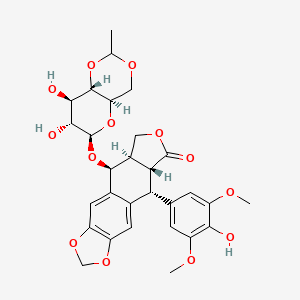
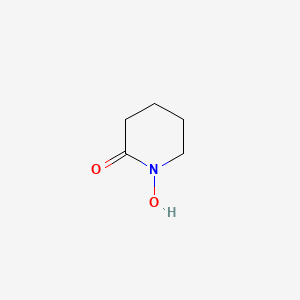
![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)
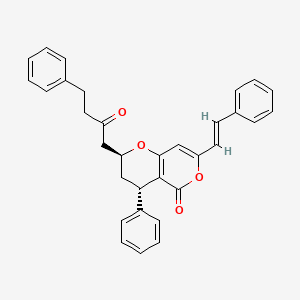
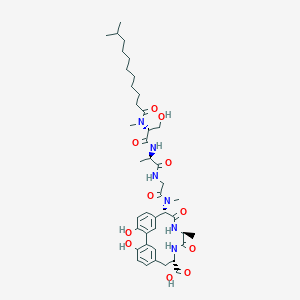
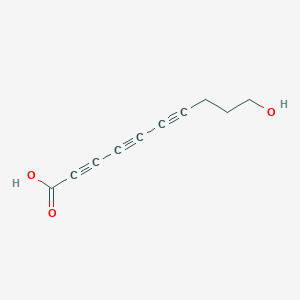
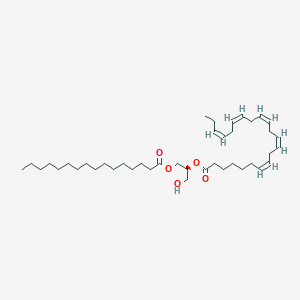
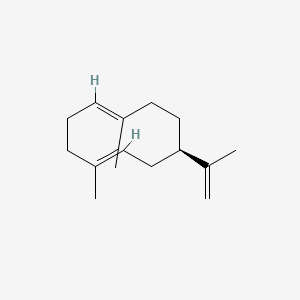
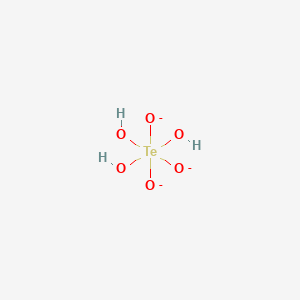
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)
![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate](/img/structure/B1240723.png)